molecular formula C8H7Cl2NO4S B2679923 Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate CAS No. 5046-15-1

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate

Cat. No.: B2679923
CAS No.: 5046-15-1
M. Wt: 284.11
InChI Key: ZXSGVNRCYQXHNK-UHFFFAOYSA-N
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Description

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate is an organic compound with a complex structure that includes a benzoate ester, sulfonamide, and dichlorobenzene moieties

Scientific Research Applications

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound typically refers to its biological effects. As “Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate” is a chemical compound, its mechanism of action in a biological context is not clear .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information about “Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without more specific information about “Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate”, it’s challenging to predict future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate typically involves multiple steps One common method starts with the chlorination of methyl benzoate to introduce the dichloro groups This is followed by sulfonation to add the sulfonamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminosulfonyl)benzoate
  • Methyl 4-(aminosulfonyl)-2,6-dichlorobenzoate
  • Methyl 3-(aminosulfonyl)-4-chlorobenzoate

Uniqueness

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both dichloro and sulfonamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2,4-dichloro-5-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGVNRCYQXHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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